molecular formula C19H22N6O B2648926 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 955306-30-6

1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2648926
CAS No.: 955306-30-6
M. Wt: 350.426
InChI Key: NYZQPCIJFHVZCC-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . This method has been reported to yield good results.


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives typically includes a pyrazolo[3,4-d]pyrimidine core, which can be substituted with various functional groups to modulate the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely depending on the specific substituents present on the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

Synthesis of Novel Compounds

  • Isoxazolines and Isoxazoles Derivatives : The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the compound's utility in generating new molecular structures. This process involves intramolecular cyclization and condensation with arylnitrile oxides, leading to potential applications in pharmaceuticals and materials science (Rahmouni et al., 2014).

Anticancer and Anti-inflammatory Agents

  • Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the compound's role in developing new therapeutic agents (Rahmouni et al., 2016).

Receptor Antagonists

  • Uroselective Alpha 1-Adrenoceptor Antagonists : The compound's derivatives have been identified as alpha 1-adrenoceptor subtype-selective antagonists, showcasing its importance in creating targeted therapies for conditions such as benign prostatic hyperplasia (Elworthy et al., 1997).

Molecular Interaction Studies

  • Cannabinoid Receptor Antagonists : Studies on the molecular interaction of similar compounds with the CB1 cannabinoid receptor elucidate the structural basis of antagonist activity, contributing to the development of treatments for disorders related to cannabinoid systems (Shim et al., 2002).

Synthesis of Cytotoxic Compounds

  • Cytotoxic Heterocyclic Compounds : The compound has been used as a precursor for synthesizing new cytotoxic heterocyclic compounds, indicating its potential for creating cancer therapeutic agents (Mansour et al., 2020).

Antimicrobial Activity

  • Pyrazolo[1,5-a]pyrimidines as Antimicrobial Agents : Novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles have been synthesized and evaluated for their antimicrobial activity, showcasing the compound's relevance in addressing infectious diseases (Abdallah & Elgemeie, 2022).

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its target, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is an appealing target for cancer treatment .

Future Directions

The future directions for research into pyrazolo[3,4-d]pyrimidine derivatives are likely to involve the development of new synthetic methods, the exploration of new biological targets, and the design of derivatives with improved potency and selectivity .

Properties

IUPAC Name

1-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-7-13(2)9-15(8-12)25-19-16(10-23-25)18(21-11-22-19)24-5-3-14(4-6-24)17(20)26/h7-11,14H,3-6H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZQPCIJFHVZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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